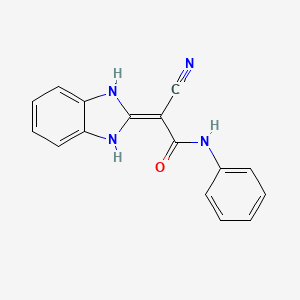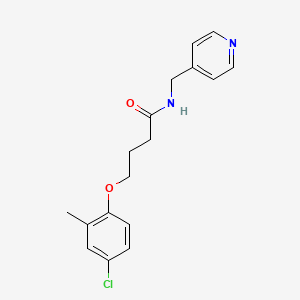![molecular formula C17H12F5N3O3 B11598044 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione](/img/structure/B11598044.png)
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 2-(pentafluorophenyl)hydrazinyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenylhydrazine with pentafluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Lacks the hydrazinyl and pentafluorophenyl groups, resulting in different chemical properties and reactivity.
3-[2-(Pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione: Lacks the 4-methoxyphenyl group, affecting its biological activity and applications.
Uniqueness
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-methoxyphenyl and 2-(pentafluorophenyl)hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H12F5N3O3 |
|---|---|
Poids moléculaire |
401.29 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[2-(2,3,4,5,6-pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12F5N3O3/c1-28-8-4-2-7(3-5-8)25-10(26)6-9(17(25)27)23-24-16-14(21)12(19)11(18)13(20)15(16)22/h2-5,9,23-24H,6H2,1H3 |
Clé InChI |
XXZRWTQHHGTJBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597964.png)
![Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11597970.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597971.png)
![methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597980.png)
![4-({4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597981.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597992.png)
![ethyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597995.png)
![4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11598012.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598025.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598026.png)

![N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide](/img/structure/B11598037.png)
![5-(4-Chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11598039.png)
